(5Z)-3-hexyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
- This compound belongs to the class of organic compounds known as nitrophenols. Specifically, it consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
- The structural formula is:
(5Z)-3-hexyl-5-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene-2-thioxo-1,3-thiazolidin-4-one
Preparation Methods
- Synthetic routes for this compound may involve condensation reactions between appropriate precursors. specific literature references for its synthesis are limited.
- Industrial production methods are not widely documented, but research laboratories may explore variations of the synthetic route.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as hydroxylated or amino-substituted forms.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential drug development, or antimicrobial activity.
Industry: Possible applications in materials science, catalysis, or as intermediates in fine chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The hexyl substitution and the specific arrangement of functional groups distinguish it from related compounds.
Remember that while the compound’s existence is supported by chemical databases, detailed studies on its properties are limited Researchers continue to explore its potential applications and mechanisms
Properties
Molecular Formula |
C25H24N4O3S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O3S2/c1-2-3-4-8-15-27-24(30)22(34-25(27)33)16-19-17-28(20-9-6-5-7-10-20)26-23(19)18-11-13-21(14-12-18)29(31)32/h5-7,9-14,16-17H,2-4,8,15H2,1H3/b22-16- |
InChI Key |
RKRFXZVDABZOFI-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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